molecular formula C18H20O3S B1324157 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-43-3

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1324157
CAS No.: 898778-43-3
M. Wt: 316.4 g/mol
InChI Key: DNIFJDZSAZWLRE-UHFFFAOYSA-N
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Description

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a t-butylbenzoyl group and a dioxolane ring attached to the thiophene core

Scientific Research Applications

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

    Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.

    Chemical Sensors: Its derivatives can be used in the development of chemical sensors for detecting various analytes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the T-Butylbenzoyl Group: This step can be achieved through Friedel-Crafts acylation, where the thiophene ring is reacted with t-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dioxolane Ring: The dioxolane ring can be introduced via a condensation reaction between the thiophene derivative and ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the t-butylbenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In materials science, its conductive properties are due to the delocalization of electrons within the thiophene ring. In pharmaceuticals, it may interact with biological targets through various pathways, including binding to receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylthiophene: Lacks the t-butylbenzoyl and dioxolane groups, making it less complex.

    2-Benzoylthiophene: Similar structure but without the t-butyl and dioxolane groups.

    2-(4-Methylbenzoyl)thiophene: Similar but with a methyl group instead of a t-butyl group.

Uniqueness

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of the t-butylbenzoyl and dioxolane groups, which impart distinct physical and chemical properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic or structural characteristics.

Properties

IUPAC Name

(4-tert-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3S/c1-18(2,3)13-6-4-12(5-7-13)16(19)14-8-9-15(22-14)17-20-10-11-21-17/h4-9,17H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIFJDZSAZWLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641948
Record name (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-43-3
Record name [4-(1,1-Dimethylethyl)phenyl][5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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